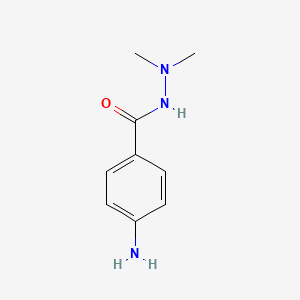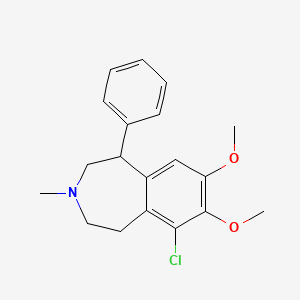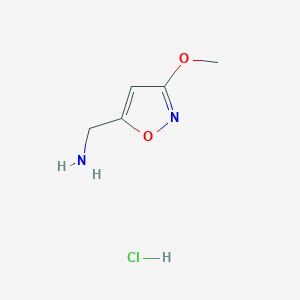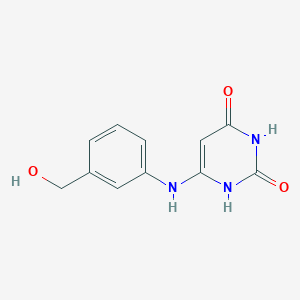
7-chloro-1H-isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-1H-isochromen-1-one: is a chemical compound with the molecular formula C9H5ClO2 . It is a derivative of 1H-2-benzopyran-1-one, where a chlorine atom is substituted at the 7th position of the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-isochromen-1-one typically involves the chlorination of 1H-2-benzopyran-1-one. One common method is the reaction of 1H-2-benzopyran-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the substitution of a chlorine atom at the 7th position of the benzopyran ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-chloro-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Applications De Recherche Scientifique
Chemistry: 7-chloro-1H-isochromen-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They are investigated for their potential use in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the formulation of various products.
Mécanisme D'action
The mechanism of action of 7-chloro-1H-isochromen-1-one and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways.
Comparaison Avec Des Composés Similaires
1H-2-Benzopyran-1-one: The parent compound without the chlorine substitution.
7-Bromo-1H-2-benzopyran-1-one: A similar compound with a bromine atom instead of chlorine.
7-Fluoro-1H-2-benzopyran-1-one: A similar compound with a fluorine atom instead of chlorine.
Uniqueness: 7-chloro-1H-isochromen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H5ClO2 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
7-chloroisochromen-1-one |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H |
Clé InChI |
MFBFJLYXDWGCKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=COC2=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-](/img/structure/B8678166.png)

![Methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate](/img/structure/B8678185.png)
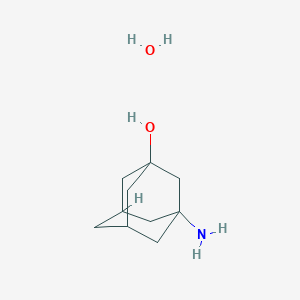
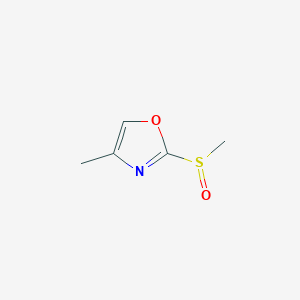


![N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol](/img/structure/B8678230.png)
